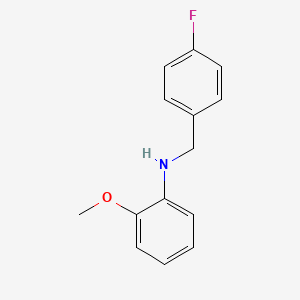

N-(4-Fluorobenzyl)-2-methoxyaniline

Description

N-(4-Fluorobenzyl)-2-methoxyaniline (CAS: 1019565-33-3) is a substituted aniline derivative characterized by a 4-fluorobenzyl group attached to the nitrogen atom of a 2-methoxyaniline backbone. Its molecular formula is C₁₄H₁₃FNO, with a molecular weight of 230.26 g/mol. Key identifiers include the InChIKey YPLRGHUJDUWURF-UHFFFAOYSA-N and synonyms such as AKOS000231815 .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-17-14-5-3-2-4-13(14)16-10-11-6-8-12(15)9-7-11/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLRGHUJDUWURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobenzyl)-2-methoxyaniline typically involves the reaction of 4-fluorobenzyl chloride with 2-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced aniline derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-2-methoxyaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The methoxy group can influence the compound’s electronic properties and reactivity, affecting its overall biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (CAS: Not provided) shares structural similarities, including a methoxy group and aromatic substitution. However, the 4-chlorophenyl group and benzamide backbone differentiate it from N-(4-Fluorobenzyl)-2-methoxyaniline. Key differences include:

- Electronic Effects : The electron-withdrawing fluorine (in the fluorobenzyl group) enhances electrophilic reactivity compared to the chlorine substituent in the chlorophenyl analog. This impacts intermolecular interactions, such as hydrogen bonding and fluorescence properties .

- Synthesis : The chlorophenyl derivative is synthesized via a coupling reaction using DCC/HOBt, whereas fluorobenzyl analogs often involve alkylation or condensation reactions under basic or reflux conditions .

Table 1: Substituent Comparison

Methoxy Group Positioning and Aromatic Systems

2-Fluoro-N-(4-methoxyphenyl)benzamide (CAS: Not provided) features a methoxyphenyl group but differs in the amide backbone. Key distinctions include:

- Hydrogen Bonding : The crystal structure of 2-fluoro-N-(4-methoxyphenyl)benzamide shows intermolecular N–H···O bonds along the [001] axis, stabilizing its packing. In contrast, this compound lacks an amide group, reducing hydrogen-bonding capacity .

- Thermal Stability : Amide-containing analogs (e.g., benzamide derivatives) generally exhibit higher melting points due to stronger intermolecular forces compared to aniline derivatives .

Heterocyclic Analogs: Triazole and Thiadiazole Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) and 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine demonstrate how heterocyclic cores alter properties:

- Tautomerism : Triazole derivatives exist in thione-thiol tautomeric forms, confirmed by IR spectra (absence of νS–H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹). This compound lacks such tautomerism .

- Biological Activity : Thiadiazole and triazole derivatives are often explored for antiviral or antimicrobial activity, whereas fluorobenzyl-aniline derivatives may target neurological pathways (e.g., piperidine-carboxamide analogs in SARS-CoV-2 inhibition) .

Table 2: Spectroscopic Data Comparison

| Compound | IR Key Bands (cm⁻¹) | ¹H-NMR Features |

|---|---|---|

| This compound | νC-O (methoxy) ~1250; νC-F ~1100 | Aromatic H (6.5–7.5 ppm); –OCH₃ (~3.8 ppm) |

| N-(4-Chlorophenyl)-2-methoxybenzamide | νC=O (amide) ~1660; νC-Cl ~700 | NH (8.5–9.0 ppm); aromatic H (7.0–8.0 ppm) |

| Triazole derivatives [7–9] | νC=S ~1250; νNH ~3300 | Triazole protons (8.0–8.5 ppm) |

Biological Activity

N-(4-Fluorobenzyl)-2-methoxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C14H14FNO

- Molecular Weight : 239.27 g/mol

The presence of a fluorine atom and a methoxy group are crucial for its biological activity, as they enhance binding affinity and influence the compound's electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom can form strong hydrogen bonds, which enhances the compound's binding affinity to target proteins. The methoxy group contributes to the overall stability and reactivity of the molecule, modulating various biological pathways that lead to therapeutic effects.

Biological Activities

-

Anticancer Activity :

- Studies have shown that this compound exhibits promising anticancer properties. It has been reported to inhibit specific kinases involved in cell proliferation and survival pathways, making it a candidate for further development in cancer therapeutics.

- Antimicrobial Properties :

- Antifungal Activity :

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

A study investigating the anticancer effects of this compound found that it inhibited the phosphorylation of specific signaling pathways involved in cancer cell growth. The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.

Case Study: Antimicrobial Efficacy

Another research focused on the antimicrobial properties revealed that this compound exhibited significant inhibitory effects on Gram-positive bacteria. The study highlighted its mechanism involving disruption of bacterial cell wall synthesis, leading to cell lysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.